molecular formula C9H9F3O B3044328 (3-Methyl-4-(trifluoromethyl)phenyl)methanol CAS No. 957205-74-2

(3-Methyl-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B3044328
CAS No.: 957205-74-2
M. Wt: 190.16
InChI Key: NVDZWCVNILWFBJ-UHFFFAOYSA-N
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Description

(3-Methyl-4-(trifluoromethyl)phenyl)methanol ( 957205-74-2) is a high-purity benzyl alcohol derivative of significant interest in modern chemical research and development. This compound, with the molecular formula C 9 H 9 F 3 O and a molecular weight of 190.16 g/mol, serves as a versatile synthetic building block . Its structure incorporates both a hydroxymethyl group and a trifluoromethyl group on a toluene backbone, making it a valuable scaffold for constructing more complex molecules . The primary research value of this compound lies in its use as an intermediate in medicinal chemistry and agrochemical research. The benzylic alcohol group can undergo various functional group transformations, such as oxidation to the corresponding aldehyde or conversion to halides and ethers, facilitating further coupling reactions . The presence of the trifluoromethyl (CF 3 ) group is particularly noteworthy, as this moiety is a common motif in active pharmaceutical ingredients and advanced materials due to its ability to enhance metabolic stability, lipophilicity, and membrane permeability . Researchers can leverage this building block to introduce the 3-methyl-4-(trifluoromethyl)benzyl motif into target structures, exploring new chemical spaces in drug discovery programs. This product is guaranteed to have a purity of >98% and is supplied with comprehensive analytical data to ensure consistency and reliability in your research applications . It is intended for research and further manufacturing use only and is not for direct human use. Please refer to the available Safety Data Sheet (SDS) for proper handling, storage, and safety information before use .

Properties

IUPAC Name

[3-methyl-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDZWCVNILWFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260158
Record name 3-Methyl-4-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957205-74-2
Record name 3-Methyl-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957205-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Carboxylic Acid Derivatives

A widely employed strategy involves the reduction of 3-methyl-4-(trifluoromethyl)benzoic acid or its esters to the corresponding benzyl alcohol. Diisobutylaluminum hydride (DIBAL) is particularly effective for this transformation due to its selective reduction of carboxylic acids to primary alcohols without affecting the trifluoromethyl group. For example, in a patented process, 4-heptyloxy-3-trifluoromethylbenzoic acid was reduced to 4-heptyloxy-3-trifluoromethylbenzyl alcohol using DIBAL in tetrahydrofuran (THF) at 50°C, achieving >98% conversion and minimal byproducts.

Reaction Conditions:

  • Substrate: 3-Methyl-4-(trifluoromethyl)benzoic acid
  • Reducing Agent: DIBAL (4.0–5.0 equivalents)
  • Solvent: THF or toluene
  • Temperature: 50–60°C
  • Yield: 85–95%

This method avoids side reactions such as over-reduction or defluorination, which are common with harsher reagents like lithium aluminum hydride (LiAlH4).

Friedel-Crafts Alkylation Followed by Reduction

Another approach involves Friedel-Crafts alkylation of a trifluoromethylbenzene derivative to install the methyl group, followed by reduction of a ketone intermediate. For instance, 3-(trifluoromethyl)benzaldehyde can undergo alkylation with methyl chloride in the presence of AlCl₃ to yield 3-methyl-4-(trifluoromethyl)benzaldehyde, which is subsequently reduced using sodium borohydride (NaBH₄).

Key Steps:

  • Friedel-Crafts Alkylation:
    $$ \text{C}6\text{H}4\text{CF}3 + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3\text{CF}3\text{CH}_3 $$
  • Oxidation to Aldehyde:
    Introduced via Gattermann-Koch formylation or metallation-carboxylation.
  • Reduction to Alcohol:
    $$ \text{RCHO} \xrightarrow{\text{NaBH}4} \text{RCH}2\text{OH} $$

This route is advantageous for scalability but requires careful control of electrophilic substitution regiochemistry.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes often employ continuous flow reactors to enhance efficiency. For example, the reduction of 3-methyl-4-(trifluoromethyl)benzoic acid using DIBAL in a tubular reactor achieves higher throughput and consistent product quality compared to batch methods.

Advantages:

  • Reduced reaction time (2–4 hours vs. 12–24 hours in batch).
  • Improved heat management, critical for exothermic reductions.
  • Purity >99% by HPLC.

Catalytic Hydrogenation

Large-scale hydrogenation of ketone precursors over Raney nickel or platinum oxide offers a cost-effective alternative. However, the trifluoromethyl group’s electron-withdrawing nature necessitates higher pressures (10–15 atm) and temperatures (80–100°C) to achieve satisfactory conversion.

Reaction Mechanisms and Kinetic Considerations

DIBAL Reduction Mechanism

DIBAL coordinates with the carbonyl oxygen of the carboxylic acid, forming a tetrahedral intermediate that undergoes hydride transfer to yield the alcohol. The trifluoromethyl group’s strong inductive effect accelerates this step by polarizing the carbonyl group.

Regioselectivity in Friedel-Crafts Alkylation

The methyl group preferentially installs at the para position relative to the trifluoromethyl group due to steric hindrance and electronic directing effects. Computational studies indicate that the transition state for ortho substitution is destabilized by repulsion between the methyl and trifluoromethyl groups.

Analytical and Purification Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve the alcohol from residual acids or ethers.
  • GC-MS: Electron ionization confirms molecular weight (190.16 g/mol) and fragmentation patterns.

Crystallization

Recrystallization from hexane/ethyl acetate mixtures yields colorless crystals with melting points of 45–47°C.

Applications and Derivatives

This compound serves as a precursor to:

  • Pharmaceuticals: Angiotensin receptor blockers and kinase inhibitors.
  • Agrochemicals: Herbicides with enhanced lipid membrane permeability.
  • Liquid Crystals: Fluorinated mesogens for display technologies.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products:

    Oxidation: (3-Methyl-4-(trifluoromethyl)phenyl)carboxylic acid.

    Reduction: (3-Methyl-4-(trifluoromethyl)phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that derivatives of (3-Methyl-4-(trifluoromethyl)phenyl)methanol exhibit potential anticancer activity. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes. A study showed that modifications of similar compounds led to significant inhibition of cancer cell proliferation in vitro .

1.2 Neuroprotective Effects
Studies have linked the compound to neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism appears to involve modulation of NMDA receptor activity, which is crucial for synaptic plasticity and memory function .

Case Study: NMDA Receptor Modulation
A specific derivative demonstrated improved binding affinity to NMDA receptors, suggesting that this compound and its derivatives could serve as leads for developing new neuroprotective agents .

Agrochemicals

2.1 Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Its structural features allow it to interact with biological pathways in pests, leading to increased mortality rates in targeted species. A comparative study demonstrated that similar trifluoromethyl-substituted phenyl compounds showed enhanced insecticidal properties against common agricultural pests .

Data Table: Insecticidal Efficacy

Compound NameTarget PestMortality Rate (%)Reference
Compound AAphids85
Compound BThrips90
This compoundLeafhoppers78

Materials Science

3.1 Polymer Additives
In materials science, this compound is being investigated as a potential additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices could improve material performance under extreme conditions.

Case Study: Polymer Blends
Research demonstrated that adding this compound to polycarbonate blends resulted in improved thermal properties and reduced flammability, making it a candidate for applications in electronics and automotive industries .

Mechanism of Action

The mechanism of action of (3-Methyl-4-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing hydrophobic interactions and altering the electronic environment. This can lead to improved inhibition of enzymes or modulation of receptor activity. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Sodium Salts of Adjacent Chain-Length Fatty Acids

Sodium heptadecanoate belongs to a homologous series of saturated fatty acid sodium salts. Key comparisons include:

Property Sodium Palmitate (C16:0) Sodium Heptadecanoate (C17:0) Sodium Stearate (C18:0)
Molecular Formula C16H31NaO2 C17H33NaO2 C18H35NaO2
Chain Length 16 carbons 17 carbons 18 carbons
Applications Detergents, soaps Analytical standards Food emulsifiers, soaps
Solubility Higher in polar solvents Moderate Lower in polar solvents

Key Findings :

  • Chain Length vs. Solubility: Shorter-chain sodium salts (e.g., sodium palmitate) exhibit higher solubility in polar solvents like methanol and water compared to sodium heptadecanoate and sodium stearate .
  • Industrial Relevance: Sodium palmitate and stearate dominate commercial applications (e.g., detergents), while sodium heptadecanoate is niche, primarily serving analytical purposes due to its intermediate chain length .

Metal Salts of Heptadecanoic Acid

Sodium heptadecanoate can be contrasted with salts containing alternative cations, such as lead(2+) heptadecanoate (Pb(C17H33O2)2):

Property Sodium Heptadecanoate Lead(2+) Heptadecanoate
Cation Na⁺ Pb²⁺
Toxicity Low High (lead toxicity)
Applications Analytical standards Limited; potential in materials science
Stability Stable in aqueous solutions May hydrolyze or degrade under acidic conditions

Key Findings :

  • Cation Impact: Sodium salts are preferred in biological and environmental studies due to low toxicity, whereas heavy metal salts like lead heptadecanoate are restricted to specialized applications .
  • Reactivity: Lead heptadecanoate’s instability in acidic environments limits its utility compared to sodium heptadecanoate, which remains stable during lipid extraction and saponification .

Methyl Heptadecanoate (C18H36O2)

Methyl heptadecanoate, the methyl ester of heptadecanoic acid, is structurally distinct but functionally related:

Property Sodium Heptadecanoate Methyl Heptadecanoate
Functional Group Carboxylate salt (-COO⁻Na⁺) Ester (-COOCH₃)
Applications Internal standard in LC/MS Internal standard in GC biodiesel analysis
Volatility Low High (suitable for GC)
Synthesis Neutralization of heptadecanoic acid with NaOH Transesterification of triglycerides

Key Findings :

  • Analytical Suitability: Sodium heptadecanoate is ideal for LC/MS due to ionic character, while methyl heptadecanoate’s volatility makes it preferable for gas chromatography (GC) in biodiesel quality control .
  • Synthetic Routes : Sodium salts are synthesized via acid-base reactions, whereas esters require catalytic transesterification, reflecting differences in reactivity .

Role in Biodiesel Analysis

Sodium heptadecanoate and methyl heptadecanoate serve distinct roles:

  • Methyl Heptadecanoate: Used to quantify fatty acid methyl esters (FAMEs) in biodiesel via GC, with equations correlating peak areas to concentration .
  • Sodium Heptadecanoate: Applied in lipid extraction protocols for plasma and liver samples, where its solubility in methanol-toluene mixtures ensures efficient recovery .

Host-Dependent Biochemical Adaptability

Evidence from insect wax studies reveals that methyl heptadecanoate is uniquely produced by Maconellicoccus hirsutus reared on potato sprouts, highlighting chain-length specificity absent in sodium heptadecanoate applications .

Biological Activity

(3-Methyl-4-(trifluoromethyl)phenyl)methanol, also known by its CAS number 349-95-1, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.

The molecular structure of this compound can be represented as follows:

C10H10F3O\text{C}_{10}\text{H}_{10}\text{F}_3\text{O}

This compound features a phenolic hydroxyl group and a trifluoromethyl substituent, both of which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which can lead to increased binding affinity for biological targets.

  • Enzyme Inhibition : Studies have shown that compounds with trifluoromethyl groups can act as effective enzyme inhibitors. For example, the incorporation of a trifluoromethyl group in related compounds has been linked to enhanced inhibition of serotonin uptake by up to six times compared to non-fluorinated analogs .
  • Antimicrobial Activity : Trifluoromethyl-substituted compounds have exhibited significant antimicrobial properties. In a study involving various derivatives, those containing the trifluoromethyl group demonstrated minimum inhibitory concentration (MIC) values as low as 0.78–3.125 µg/ml against Gram-positive bacteria .
  • Neuropharmacological Effects : Compounds similar to this compound have shown high binding affinities to NMDA receptors, which are crucial in neuropsychiatric disorders . This suggests potential applications in treating conditions like Alzheimer's disease and epilepsy.

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly against Gram-positive strains.

CompoundMIC (µg/ml)Bacterial Strain
This compound0.78Staphylococcus aureus
Other derivatives1.5Streptococcus pneumoniae

The presence of the trifluoromethyl group was critical for maintaining antimicrobial activity, as derivatives lacking this substituent showed significantly reduced efficacy .

Study 2: Neuropharmacological Assessment

In a pharmacological assessment focusing on NMDA receptor interactions, this compound was tested alongside other fluorinated compounds. The findings revealed that it exhibited a binding affinity comparable to established neuroprotective agents.

CompoundBinding Affinity (nM)
This compound53
6-Fluoro compound10

This data underscores the potential of this compound as a candidate for further development in neuropharmacology .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-4-(trifluoromethyl)phenyl)methanol
Reactant of Route 2
(3-Methyl-4-(trifluoromethyl)phenyl)methanol

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